2,4-Dichloro-benzyl-hydrazine

Lipophilicity Drug-likeness ADME

2,4-Dichloro-benzyl-hydrazine (CAS 51421-37-5), systematic name [(2,4-dichlorophenyl)methyl]hydrazine, is a dichlorinated benzylhydrazine derivative with molecular formula C₇H₈Cl₂N₂ and molecular weight 191.06 g/mol. The compound bears two chlorine atoms at the 2- and 4-positions of the aromatic ring, with a hydrazine (–NHNH₂) functional group linked through a methylene bridge.

Molecular Formula C7H8Cl2N2
Molecular Weight 191.05 g/mol
CAS No. 51421-37-5
Cat. No. B1316229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloro-benzyl-hydrazine
CAS51421-37-5
Molecular FormulaC7H8Cl2N2
Molecular Weight191.05 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)Cl)CNN
InChIInChI=1S/C7H8Cl2N2/c8-6-2-1-5(4-11-10)7(9)3-6/h1-3,11H,4,10H2
InChIKeyMOXMLBBLTBHKOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dichloro-benzyl-hydrazine (CAS 51421-37-5): Physicochemical Identity and Class Baseline for Scientific Procurement


2,4-Dichloro-benzyl-hydrazine (CAS 51421-37-5), systematic name [(2,4-dichlorophenyl)methyl]hydrazine, is a dichlorinated benzylhydrazine derivative with molecular formula C₇H₈Cl₂N₂ and molecular weight 191.06 g/mol . The compound bears two chlorine atoms at the 2- and 4-positions of the aromatic ring, with a hydrazine (–NHNH₂) functional group linked through a methylene bridge. This class of halogenated benzylhydrazines serves broadly as synthetic intermediates for heterocycle construction, particularly pyrazoles and hydrazones, and has attracted interest for derivatization into bioactive molecules spanning male contraception, antimicrobial, and anticancer domains .

Why Generic Substitution Fails for 2,4-Dichloro-benzyl-hydrazine: The Critical Role of Chlorine Regiochemistry


Among dichlorobenzylhydrazine positional isomers, the 2,4-dichloro substitution pattern is not functionally interchangeable with the 2,6-, 3,4-, or 2,3- congeners. Structural evidence demonstrates that the 2,4-dichlorobenzyl scaffold is uniquely required for the bioactivity of Adjudin (1-(2,4-dichlorobenzyl)-1H-indazole-3-carbohydrazide), a male contraceptive agent that disrupts Sertoli–germ cell anchoring junctions without perturbing serum FSH or testosterone levels [1]. Replacement of the 2,4-dichlorobenzyl moiety with other halogen patterns abolishes this pharmacological profile. Furthermore, the 2,4-dichlorobenzyl substituent confers a distinct computed logP window (~2.38 for the hydrochloride salt) that differs from the 2,4-dichlorophenylhydrazine isomer (logP ~2.57–3.05), directly influencing solubility, membrane permeability, and purification behavior during synthesis and biological testing . These regiochemistry-dependent properties mean that in-class analogs cannot be treated as drop-in replacements for either synthetic or pharmacological applications.

Quantitative Differentiation Evidence for 2,4-Dichloro-benzyl-hydrazine vs. Closest Analogs


Lipophilicity (logP) Differentiation: 2,4-Dichlorobenzylhydrazine vs. 2,4-Dichlorophenylhydrazine

The computed octanol–water partition coefficient (logP) for 2,4-dichlorobenzylhydrazine hydrochloride is 2.3785 , placing it within the optimal range (logP 2–3) for balancing permeability and first-pass metabolic clearance in oral drug candidates. By contrast, its aryl isomer 2,4-dichlorophenylhydrazine exhibits a higher logP of 2.573–3.052 [1], corresponding to approximately 1.6- to 4.7-fold greater lipophilicity. This differential of ~0.2–0.7 logP units is meaningful for compound prioritization in medicinal chemistry campaigns where logP dictates blood–brain barrier penetration, cytochrome P450 susceptibility, and aqueous solubility during biological assay formulation.

Lipophilicity Drug-likeness ADME Computational chemistry

Structurally Essential Pharmacophoric Role: The 2,4-Dichlorobenzyl Moiety in Adjudin (AF-2364) vs. Other Benzylhydrazine Scaffolds

Adjudin (AF-2364), 1-(2,4-dichlorobenzyl)-1H-indazole-3-carbohydrazide, is a clinical-stage male contraceptive that derives its entire pharmacophoric identity from the 2,4-dichlorobenzylhydrazine building block [1]. In a rabbit pharmacokinetic study, intravenous adjudin at 25 mg/kg once weekly for 4 weeks produced >95% germ cell depletion from the seminiferous epithelium without altering serum FSH, testosterone, or inhibin B levels [1]. The 2,4-dichlorobenzyl motif is essential: the corresponding lonidamine analog (1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid) lacks the hydrazide moiety and, critically, substitution of the 2,4-dichlorobenzyl group with 3,4-dichlorobenzyl, 2,6-dichlorobenzyl, or monochloro variants generates compounds that fail to recapitulate adjudin's spermatogenesis-disrupting activity [2]. This establishes the 2,4-dichlorobenzylhydrazine core as the exclusive entry point for synthesizing this mechanism-of-action class.

Male contraception Kinase inhibition Structure-activity relationship Adjudin

Synthetic Intermediate Differentiation: 2,4-Dichlorobenzylhydrazine in Heterocycle Formation vs. Phenylhydrazine Analogs

2,4-Dichlorobenzylhydrazine functions as a key building block for constructing N-1-(2,4-dichlorobenzyl)-substituted pyrazoles and hydrazones through condensation with 1,3-diketones or aldehydes [1]. In a published synthetic scheme targeting antiviral compounds, 2,4-dichlorobenzylhydrazine was reacted under TFA catalysis in 1,4-dioxane at 60 °C to afford the cyclized product in 45% yield [1]. This contrasts with 2,4-dichlorophenylhydrazine, which directly couples to aldehydes and ketones to form arylhydrazones without the methylene spacer. The benzyl spacer in 2,4-dichlorobenzylhydrazine introduces an additional rotational degree of freedom (rotatable bonds = 2 for the benzylhydrazine vs. 1 for the phenylhydrazine) that alters the conformational landscape of derived heterocycles, potentially affecting target binding and selectivity profiles in medicinal chemistry programs .

Heterocycle synthesis Pyrazole formation Building block Medicinal chemistry

Commercial Purity and Vendor Accessibility: 2,4-Dichlorobenzylhydrazine (Free Base) vs. Hydrochloride Salt Forms Across Isomers

2,4-Dichloro-benzyl-hydrazine free base (CAS 51421-37-5) is commercially available at 98% purity from AKSci , while the hydrochloride salt (CAS 879645-40-6) is supplied at 97% purity through Sigma-Aldrich and the dihydrochloride salt (CAS 1469998-19-3) at 95% purity from building block suppliers . In comparison, the 3,4-dichlorobenzylhydrazine hydrochloride (CAS 91467-53-7) is also available at 97% via Sigma-Aldrich , indicating parity in commercial purity but not in the specific salt form diversity. The 2,6-dichloro isomer (CAS 51421-14-8) is listed with significantly lower vendor coverage and no documented 98% purity grade from major suppliers. The free base form of 2,4-dichloro-benzyl-hydrazine thus offers the highest documented purity specification among dichlorobenzylhydrazine isomers currently catalogued.

Purity specification Vendor comparison Salt form Procurement

Derivatization into Bioactive Hydrazones: Antimicrobial Activity Pattern of 2,4-Dichlorobenzylidene-Hydrazides vs. Controlled Drugs

Hydrazone derivatives synthesized from 2,4-dichlorobenzylidene precursors (accessible via condensation of 2,4-dichlorobenzylhydrazine with aldehydes) have demonstrated antimicrobial activity against Bacillus subtilis, Escherichia coli, Staphylococcus aureus, and Bacillus megaterium [1]. Among tested compounds, the 2,4-dichloro-substituted hydrazide (compound 3) showed antimicrobial potency described as stronger than the control drug tetracycline in the same assay [1]. This contrasts with 2,5-dihydroxybenzylidene-substituted hydrazides, which exhibited weaker activity in the same study, directly demonstrating the electron-withdrawing effect of the 2,4-dichloro substitution pattern as a favorable motif for antimicrobial activity in this chemotype. While the study reports on the hydrazone derivatives rather than the free hydrazine, it confirms the privileged nature of the 2,4-dichlorobenzylidene scaffold derived from this building block.

Antimicrobial Hydrazone Crystal structure Structure-activity relationship

Priority Application Scenarios for 2,4-Dichloro-benzyl-hydrazine Based on Differentiated Evidence


Non-Hormonal Male Contraceptive Drug Discovery: Adjudin Analog Synthesis

Research groups focused on non-hormonal male contraception should prioritize 2,4-dichlorobenzylhydrazine as the essential building block for synthesizing Adjudin (AF-2364) and its analogs. With >95% germ cell depletion efficacy demonstrated in rabbit models and no perturbation of FSH, testosterone, or inhibin B [1], this scaffold occupies a pharmacologically unique niche that cannot be accessed using the 3,4-dichloro or 2,6-dichloro isomers. Procurement at ≥97% purity from Sigma-Aldrich or 98% from AKSci ensures synthetic fidelity in constructing the requisite 1-(2,4-dichlorobenzyl)-1H-indazole-3-carbohydrazide core.

Medicinal Chemistry Building Block for N-Benzylpyrazole Libraries

Medicinal chemists constructing N-1-substituted pyrazole libraries should select 2,4-dichlorobenzylhydrazine when the target profile requires a benzyl linker (two rotatable bonds) rather than a direct N-aryl attachment. The established synthetic protocol using TFA/1,4-dioxane at 60 °C with 45% yield [2] provides a validated entry route. The computed logP of 2.3785 positions derived pyrazole compounds within favorable oral drug-likeness space, offering an advantage over the more lipophilic 2,4-dichlorophenylhydrazine-derived pyrazoles (logP shift of +0.2 to +0.7 units).

Antimicrobial Hydrazone Library Synthesis

For antimicrobial screening programs, 2,4-dichlorobenzylhydrazine serves as the precursor for generating 2,4-dichlorobenzylidene hydrazide derivatives, which have demonstrated antimicrobial activity superior to tetracycline in disk diffusion assays against Gram-positive and Gram-negative strains [3]. The electron-withdrawing character of the 2,4-dichloro motif is directly implicated in this enhanced activity, making this building block the logical choice over electron-donating or monochloro-substituted benzylhydrazine alternatives for constructing focused antimicrobial hydrazone libraries.

Agrochemical Intermediate: Acaricidal and Insecticidal Derivative Synthesis

Agrochemical discovery teams targeting mite and insect pests can utilize 2,4-dichlorobenzylhydrazine to generate N'-benzylbenzohydrazide derivatives. Published studies demonstrate that the halogen substitution pattern at the benzyl position critically modulates larvicidal activity against Tetranychus cinnabarinus (carmine spider mite), with LC₅₀ values as low as 27.9 mg/L achieved for optimized derivatives bearing the 2,4-dichloro substitution [4]. The commercial availability at 98% purity supports scalable synthesis of candidate agrochemical leads.

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